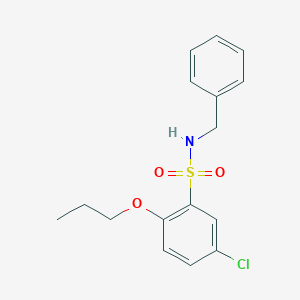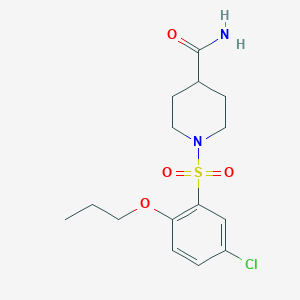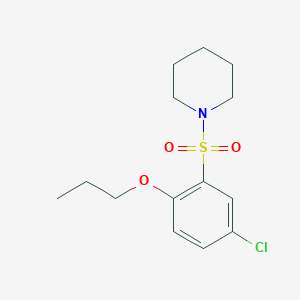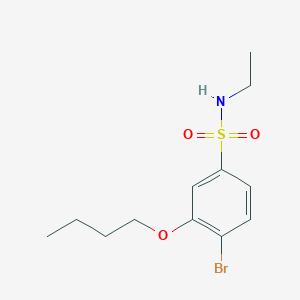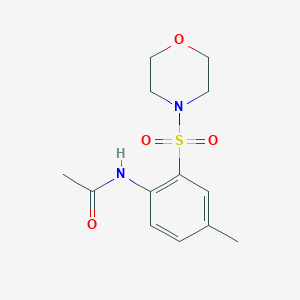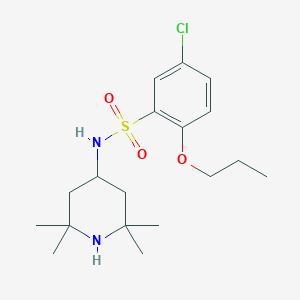
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is also known as TRO19622 and is a potent antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel.
作用機序
The mechanism of action of 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with the TRPV4 ion channel, which is involved in various physiological processes, including pain sensation, inflammation, and osmoregulation. The compound binds to the channel and blocks its activity, leading to a reduction in the influx of calcium ions and the subsequent inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide exhibits various biochemical and physiological effects, including the inhibition of TRPV4-mediated calcium influx, the reduction of pain and inflammation, and the modulation of osmoregulation. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
実験室実験の利点と制限
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the compound also has some limitations, including its low solubility and the need for specialized equipment and expertise for its synthesis and characterization.
将来の方向性
There are several future directions for the research on 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide, including the development of more potent and selective TRPV4 antagonists, the investigation of its potential applications in the treatment of various diseases, including pain, inflammation, and neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to assess its safety and efficacy in vivo.
Conclusion
In conclusion, 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a promising compound with potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. The compound's potent TRPV4 antagonist activity makes it a promising candidate for the treatment of various diseases, including pain, inflammation, and neurological disorders. However, further research is needed to fully elucidate its mechanism of action and assess its safety and efficacy in vivo.
合成法
The synthesis of 5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves several steps, including the reaction of 5-chloro-2-propoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine, followed by the addition of sodium hydroxide and the reaction with 4-aminobenzenesulfonamide. The final product is obtained by purification and crystallization.
科学的研究の応用
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. The compound has been shown to exhibit potent TRPV4 antagonist activity, which makes it a promising candidate for the treatment of various diseases, including pain, inflammation, and neurological disorders.
特性
分子式 |
C18H29ClN2O3S |
|---|---|
分子量 |
389 g/mol |
IUPAC名 |
5-chloro-2-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H29ClN2O3S/c1-6-9-24-15-8-7-13(19)10-16(15)25(22,23)20-14-11-17(2,3)21-18(4,5)12-14/h7-8,10,14,20-21H,6,9,11-12H2,1-5H3 |
InChIキー |
ZYEWULHZAGAJRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
正規SMILES |
CCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)

![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B275189.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)

